1-[(3-chlorobenzyl)sulfonyl]azepane
Description
1-[(3-Chlorobenzyl)sulfonyl]azepane is a sulfonamide-containing azepane derivative. The compound features a seven-membered azepane ring sulfonylated at the 1-position by a 3-chlorobenzyl group. This substitution pattern likely influences its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c14-13-7-5-6-12(10-13)11-18(16,17)15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKVCDMESNZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorobenzyl)sulfonyl]azepane typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3-chlorobenzyl Group: This step involves the substitution of a hydrogen atom on the azepane ring with a 3-chlorobenzyl group. This can be achieved through nucleophilic substitution reactions.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be done using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for 1-[(3-chlorobenzyl)sulfonyl]azepane would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorobenzyl)sulfonyl]azepane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the azepane ring.
Substitution: The 3-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Modified azepane derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
1-[(3-chlorobenzyl)sulfonyl]azepane has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound may have potential as a pharmacophore in drug design and development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]azepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-[(3-chlorobenzyl)sulfonyl]azepane with analogous sulfonylated azepane derivatives, focusing on molecular structure, physicochemical properties, and reported bioactivity.
Structural and Physicochemical Comparisons
Table 1: Key Properties of Sulfonylated Azepane Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Substituent(s) | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) | XlogP (Predicted) |
|---|---|---|---|---|---|---|
| 1-[(3-Chlorobenzyl)sulfonyl]azepane* | C₁₃H₁₇ClNO₂S | 290.80† | 3-Chlorobenzyl | 3 | 0 | ~2.5‡ |
| 1-[(4-Methylphenyl)sulfonyl]azepane | C₁₃H₁₉NO₂S | 253.36 | 4-Methylphenyl | 3 | 0 | 2.1–2.3§ |
| 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane | C₁₂H₁₅ClN₂O₄S | 318.77 | 4-Chloro-3-nitrophenyl | 5 | 0 | 2.7 |
| 1-[(6-Chloropyridine-3-yl)sulfonyl]azepane | C₁₁H₁₅ClN₂O₂S | 274.77 | 6-Chloropyridin-3-yl | 3 | 0 | ~1.8¶ |
| 1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)azepane | C₂₁H₂₇ClN₄O₄S₂ | 507.05 | 4-Chlorophenyl-piperazinyl | 6 | 0 | ~3.0¶ |
*Primary compound of interest (calculated values).
†Calculated based on formula.
‡Estimated based on substituent contributions.
§Predicted from analogs in .
¶Estimated from substituent contributions and related data .
Key Observations:
- Substituent Effects on Lipophilicity : The 3-chlorobenzyl group in the target compound likely increases lipophilicity (XlogP ~2.5) compared to the 4-methylphenyl analog (XlogP ~2.1–2.3) due to the electron-withdrawing chlorine atom and benzyl moiety . The nitro group in 1-(4-chloro-3-nitrobenzenesulfonyl)azepane further elevates XlogP to 2.7, reflecting enhanced electron-withdrawing and hydrophobic character .
- Hydrogen-Bonding Capacity : All compounds lack HBDs, but HBA counts vary. The pyridine-containing derivative (3 HBAs) may exhibit distinct solubility and target-binding profiles compared to the nitro-substituted analog (5 HBAs) .
Table 2: Reported Bioactivity of Related Compounds
Key Observations:
- Cytotoxicity : Smaller sulfonyl substituents (e.g., methylsulfonyl in seco-CI derivatives) show potent cytotoxicity, while bulkier groups like benzyl or nitro may reduce cell permeability or target engagement . This implies that 1-[(3-chlorobenzyl)sulfonyl]azepane’s larger substituent might limit its cytotoxic efficacy compared to smaller analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
